molecular formula C13H13NO3S3 B2372269 (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid CAS No. 843633-58-9

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid

Cat. No.: B2372269
CAS No.: 843633-58-9
M. Wt: 327.43
InChI Key: RTQIHKNMLBAXSB-JXMROGBWSA-N
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Description

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid is a complex organic compound featuring a thiophene ring, a thioxothiazolidinone moiety, and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid typically involves multi-step reactions. One common method includes the condensation of thiophene-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetic acid to yield the thioxothiazolidinone ring. The final step involves the Knoevenagel condensation with pentanoic acid to introduce the pentanoic acid chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

    Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid involves its interaction with specific molecular targets. The thiophene ring and thioxothiazolidinone moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways or disrupt microbial cell walls, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.

    Thioxothiazolidinone derivatives: Compounds such as 2-thioxo-4-thiazolidinone.

Uniqueness

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid is unique due to its combination of a thiophene ring and a thioxothiazolidinone moiety, which imparts distinct chemical and biological properties

Biological Activity

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The synthesis of thiazolidinone derivatives typically involves the reaction of thioketones with appropriate aldehydes or ketones, followed by cyclization. The specific compound can be synthesized through a multi-step process involving the formation of a thiazolidinone ring, which is then modified to introduce the pentanoic acid side chain.

Chemical Structure:

  • Molecular Formula: C₁₃H₁₁N₃O₂S₂
  • Molecular Weight: 295.37 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown moderate to strong antiproliferative activity in various cancer cell lines. In particular, thiazolidinones have been evaluated for their effects on cell cycle progression and apoptosis induction.

Key Findings:

  • Cytotoxicity: The compound exhibited significant cytotoxic effects in human leukemia cell lines, with IC₅₀ values indicating effective dose-response relationships .
  • Mechanism of Action: Studies suggest that these compounds may induce apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) generation and activation of caspases .

Antimicrobial Activity

Thiazolidinone derivatives are also noted for their antimicrobial properties . Research indicates that these compounds possess activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity:

  • Compounds derived from the thiazolidinone framework have demonstrated effectiveness against various bacterial strains, often surpassing the efficacy of standard antibiotics like ampicillin .

Minimum Inhibitory Concentration (MIC):

CompoundMIC (μg/mL)Bacterial Strain
(E)-2-(4-oxo...0.56–4.17Bacillus cereus
(E)-2-(4-oxo...2.08–3.68S. aureus

Case Studies

  • Study on Anticancer Activity:
    • A derivative of thiazolidinone was tested against two human leukemia cell lines, showing a dose-dependent response with significant apoptosis induction confirmed through flow cytometry and DNA fragmentation assays .
  • Study on Antimicrobial Efficacy:
    • A series of synthesized thiazolidinone compounds were evaluated for their antibacterial activity, revealing that certain modifications to the chemical structure enhanced their potency against resistant strains .

Safety and Toxicity Profile

Assessment of toxicity is crucial for any therapeutic candidate. The evaluated derivatives have shown favorable safety profiles:

  • Non-mutagenic: The probability of mutagenicity was low across tested compounds.
  • Low Toxicity: Predicted LD₅₀ values indicate relatively low toxicity levels, making them suitable candidates for further development .

Properties

IUPAC Name

2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S3/c1-2-4-9(12(16)17)14-11(15)10(20-13(14)18)7-8-5-3-6-19-8/h3,5-7,9H,2,4H2,1H3,(H,16,17)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQIHKNMLBAXSB-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CS2)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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